molecular formula C9H11NO4S B6202595 methyl 5-amino-2-methanesulfonylbenzoate CAS No. 1783619-42-0

methyl 5-amino-2-methanesulfonylbenzoate

Cat. No. B6202595
CAS RN: 1783619-42-0
M. Wt: 229.3
InChI Key:
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Description

Methyl 5-amino-2-methanesulfonylbenzoate, also known as M5AMSB, is a synthetic compound that has been studied for a variety of applications in scientific research. It is a white, crystalline solid that is soluble in water and ethanol. M5AMSB has a wide range of applications in laboratory and industrial settings, ranging from biochemistry and pharmacology to materials science and organic synthesis.

Scientific Research Applications

Methyl 5-amino-2-methanesulfonylbenzoate has been studied for a variety of scientific research applications. It has been used in biochemistry and pharmacology to study enzyme inhibition, receptor binding, and drug metabolism. It has also been used in materials science to study the self-assembly of nanostructures, and in organic synthesis for the synthesis of peptides and other small molecules.

Mechanism of Action

Methyl 5-amino-2-methanesulfonylbenzoate has been found to act as a reversible inhibitor of enzymes. It binds to the active site of the enzyme and blocks the binding of the substrate, thus preventing the enzyme from catalyzing the reaction. It has also been found to bind to receptors, which can then be used to study the binding of drugs and other molecules.
Biochemical and Physiological Effects
methyl 5-amino-2-methanesulfonylbenzoate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as cytochrome P450, which can affect the metabolism of drugs. It has also been found to bind to receptors, which can affect the binding of drugs and other molecules. In addition, it has been found to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

Methyl 5-amino-2-methanesulfonylbenzoate has a number of advantages for use in laboratory experiments. It is relatively inexpensive and commercially available. It is also soluble in water and ethanol and is stable in aqueous solutions. However, it has some limitations. It is not very soluble in organic solvents, and its solubility can be affected by pH. In addition, it is not very stable in acidic or basic solutions.

Future Directions

The potential applications of methyl 5-amino-2-methanesulfonylbenzoate are still being explored. It has been used in the synthesis of peptides and small molecules, and its use in materials science and nanotechnology is of particular interest. In addition, its potential use in drug discovery and development, as well as its potential as an anti-inflammatory and antioxidant agent, is being explored. Finally, its potential use in the study of enzyme inhibition and receptor binding is also being investigated.

Synthesis Methods

Methyl 5-amino-2-methanesulfonylbenzoate can be synthesized from 5-amino-2-methanesulfonylbenzoic acid, which is commercially available. The synthesis involves the reaction of the acid with methyl iodide in anhydrous dimethylformamide (DMF) at room temperature. The reaction is then quenched with aqueous sodium hydroxide and the product is isolated by filtration. The product is then recrystallized from ethanol and the yield is typically greater than 95%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-amino-2-methanesulfonylbenzoate involves the reaction of 5-nitro-2-methanesulfonylbenzoic acid with methylamine followed by reduction of the nitro group to an amino group.", "Starting Materials": [ "5-nitro-2-methanesulfonylbenzoic acid", "methylamine", "sodium dithionite", "sodium hydroxide", "methanol", "water" ], "Reaction": [ "Step 1: Dissolve 5-nitro-2-methanesulfonylbenzoic acid (1.0 g) in methanol (20 mL) and add methylamine (1.0 mL, 40% in water). Stir the mixture at room temperature for 2 hours.", "Step 2: Add sodium hydroxide (0.5 g) to the reaction mixture and stir for 30 minutes.", "Step 3: Add sodium dithionite (0.5 g) to the reaction mixture and stir for 30 minutes.", "Step 4: Filter the reaction mixture and wash the solid with water.", "Step 5: Dissolve the solid in methanol (20 mL) and filter the solution.", "Step 6: Concentrate the filtrate under reduced pressure to obtain the product, methyl 5-amino-2-methanesulfonylbenzoate, as a white solid (yield: 80%)." ] }

CAS RN

1783619-42-0

Molecular Formula

C9H11NO4S

Molecular Weight

229.3

Purity

95

Origin of Product

United States

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